

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Hydroxy-4-methylcoumarin

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Compound of Interest

Compound Name: 6-Hydroxy-4-methylcoumarin

Cat. No.: B191455

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Introduction

6-Hydroxy-4-methylcoumarin, a heterocyclic organic compound, is a significant member of the coumarin family. Coumarins are a class of benzopyrones widely found in plants and are of considerable interest due to their diverse pharmacological activities.[1][2] **6-Hydroxy-4-methylcoumarin** itself serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents and agrochemicals.[3] Its inherent properties, including fluorescence and antioxidant activity, make it a valuable molecule in biochemical research and medicinal chemistry.[2][3][4] This guide provides an in-depth overview of its core physicochemical properties, supported by experimental protocols and logical workflows.

Physicochemical Data

The fundamental physicochemical properties of **6-Hydroxy-4-methylcoumarin** are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

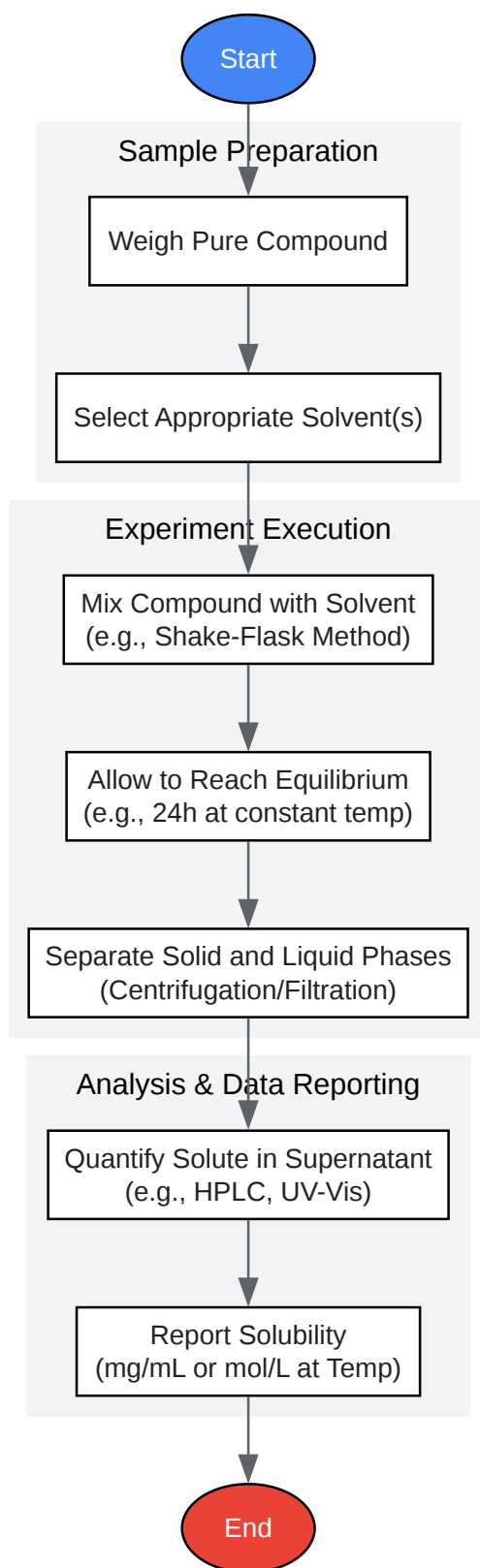
Property	Value	Reference(s)
IUPAC Name	6-hydroxy-4-methylchromen-2-one	[5][6]
Synonyms	6-Hydroxy-4-methyl-2H-1-benzopyran-2-one, 4-Methyl-6-hydroxycoumarin	[3]
CAS Number	2373-31-1	[1][3][6][7][8][9]
Chemical Formula	C ₁₀ H ₈ O ₃	[3]
Molecular Weight	176.17 g/mol	[3][8]
Appearance	Light green powder; White to Gray to Brown powder/crystal	[3][7]
Melting Point	246-250 °C	[3]
246.5-249.5 °C	[1][7]	
Boiling Point	391.4 ± 37.0 °C (Predicted)	
Solubility	Soluble in DMSO (100 mg/mL); Soluble in various DMSO/co-solvent mixtures (e.g., with corn oil or SBE-β-CD).	
pKa (Acid Diss. Const.)	Data available in the IUPAC Digitized pKa Dataset.	[5]
logP (Octanol/Water)	1.9 (Computed)	[5]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. Below are detailed methodologies for key experimental procedures.

Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for determining a key physicochemical property such as solubility.



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Caption: Generalized workflow for equilibrium solubility determination.

Melting Point Determination (Capillary Method)

The melting point provides a quick assessment of a compound's purity. Pure crystalline solids exhibit a sharp melting range (0.5-1.0°C), whereas impurities typically depress and broaden the melting range.

- **Sample Preparation:** A small amount of the finely powdered, dry **6-Hydroxy-4-methylcoumarin** is packed into a thin-walled capillary tube to a height of 1-2 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus (e.g., Mel-Temp).
- **Heating:** The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded.
- **Reporting:** The melting point is reported as the range $T_1 - T_2$.

Solubility Determination (Shake-Flask Method)

This equilibrium method is considered the gold standard for determining the solubility of a compound.

- **Preparation:** An excess amount of solid **6-Hydroxy-4-methylcoumarin** is added to a vial containing a known volume of the solvent of interest (e.g., water, buffer, ethanol).
- **Equilibration:** The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.

- **Phase Separation:** The suspension is allowed to settle. The saturated supernatant is then carefully separated from the excess solid, usually by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).
- **Quantification:** The concentration of **6-Hydroxy-4-methylcoumarin** in the clear filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for accurate quantification.
- **Reporting:** The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

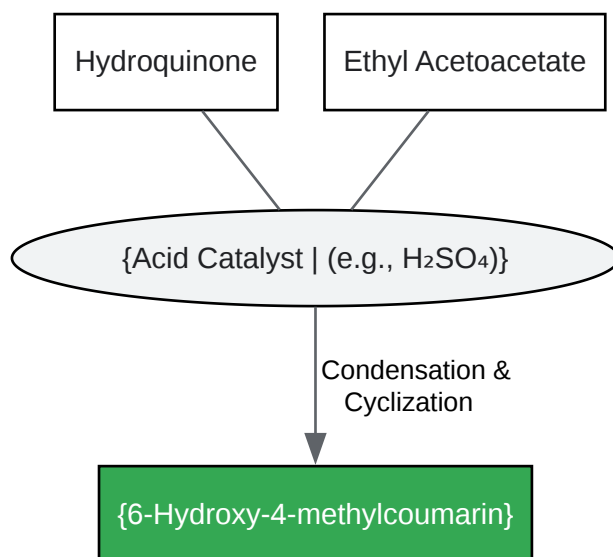
The pKa, or acid dissociation constant, is a measure of the acidity of the phenolic hydroxyl group. Potentiometric titration is a precise method for its determination.

- **Sample Preparation:** A precise amount of **6-Hydroxy-4-methylcoumarin** is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol if aqueous solubility is low.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), which is added in small, precise increments.
- **pH Monitoring:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode and meter.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from this curve; it is numerically equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
- **Refinement:** The resulting pKa value may refer specifically to the solvent medium used. Extrapolation methods, such as the Yasuda-Shedlovsky plot, can be employed to deduce the pKa in a purely aqueous solution.

Synthesis and Reactivity

Synthesis via Pechmann Condensation

6-Hydroxy-4-methylcoumarin and its analogs are commonly synthesized via the Pechmann condensation. This reaction involves the condensation of a phenol with a β -keto ester under acidic conditions. For **6-Hydroxy-4-methylcoumarin**, hydroquinone reacts with ethyl acetoacetate.^[2]



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Caption: Pechmann condensation for **6-Hydroxy-4-methylcoumarin** synthesis.

Derivatization via Williamson Ether Synthesis

The phenolic hydroxyl group at the C-6 position is a key site for derivatization, allowing for the synthesis of various analogs with potentially modified biological activities. A common reaction is the Williamson ether synthesis to produce alkoxy derivatives.^[8]

Caption: Derivatization by Williamson ether synthesis.

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